Cas no 1024-64-2 (Methanone,(2-methylphenyl)(2,4,6-trimethylphenyl)-)

Methanone,(2-methylphenyl)(2,4,6-trimethylphenyl)- structure
1024-64-2 structure
Product Name:Methanone,(2-methylphenyl)(2,4,6-trimethylphenyl)-
CAS No:1024-64-2
MF:C17H18O
MW:238.324224948883
CID:183270
PubChem ID:349087
Update Time:2025-04-19

Methanone,(2-methylphenyl)(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(2-methylphenyl)(2,4,6-trimethylphenyl)-
    • (2-methylphenyl)-(2,4,6-trimethylphenyl)methanone
    • (2,4,6-trimethylphenyl)-(2-methylphenyl)-methanone
    • (2-methylphenyl)(2,4,6-trimethyl)methanone
    • (2-methylphenyl)(2,4,6-trimethylphenyl)-methanone
    • 2,2',4,6-tetramethylbenzophenone
    • 2,4,6,2'-Tetramethyl-benzophenon
    • 2,4,6,2'-tetramethylbenzophenone
    • 2,4,6,2'-tetramethyl-benzophenone
    • AC1L8AMM
    • Benzophenone,2',4,6-tetramethyl-
    • NSC408642
    • SureCN5472754
    • NSC-408642
    • (2-Methylphenyl)(2,4,6-trimethylphenyl)methanone
    • 1024-64-2
    • DTXSID20325101
    • SCHEMBL5472754
    • Inchi: 1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3
    • InChI Key: JOOQHQOBMYMPSM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 238.13584
  • Monoisotopic Mass: 238.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.024
  • Boiling Point: 313.2°Cat760mmHg
  • Flash Point: 129°C
  • Refractive Index: 1.561
  • PSA: 17.07
  • LogP: 4.15120
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